n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the thiadiazole ring enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to induce apoptosis via a caspase-dependent pathway , suggesting that this compound may also target caspases or other proteins involved in apoptosis.
Mode of Action
Based on the observed induction of apoptosis in similar compounds , it can be hypothesized that this compound may interact with its targets to trigger programmed cell death.
Biochemical Pathways
Given the observed induction of apoptosis in similar compounds , it is likely that this compound affects pathways related to cell death and survival.
Result of Action
Similar compounds have been shown to induce apoptosis in various cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-amine+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine
- 2-(5-(2-Furyl)-1,3,4-thiadiazol-2-yl)-N-methylamine
Uniqueness
N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the trifluoromethyl group, which enhances its stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3OS/c1-2(12)9-4-11-10-3(13-4)5(6,7)8/h1H3,(H,9,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGFVGIYFHJAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908974 | |
Record name | N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10444-99-2 | |
Record name | Acetamide, N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010444992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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